2,5-Diethyl-3,4-diphenylcyclopentadienone
Description
Historical Perspective of Cyclopentadienone Derivatives
The chemistry of cyclopentadienones dates back to the late 19th and early 20th centuries. Early work focused on the synthesis and reactivity of simple derivatives. However, the parent compound, cyclopentadienone, is highly reactive and readily dimerizes via a Diels-Alder reaction. nist.gov This inherent instability steered early research towards more sterically hindered and electronically stabilized derivatives, which are easier to isolate and handle. The synthesis of tetraphenylcyclopentadienone (B147504), often referred to as "tetracyclone," was a significant milestone, providing a stable and highly reactive diene for various cycloaddition reactions.
Significance of Cyclopentadienone Scaffolds in Modern Organic Chemistry
Cyclopentadienone scaffolds are of considerable importance in contemporary organic synthesis. Their utility stems from their ability to act as reactive dienes in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. This reactivity has been exploited in the synthesis of a wide array of complex molecules, including natural products and novel materials. Furthermore, functionalized cyclopentadienones serve as crucial ligands in organometallic chemistry, enabling a variety of catalytic transformations. rsc.orgnist.gov The tunability of the electronic and steric properties of the cyclopentadienone core, through the introduction of various substituents, allows for the fine-tuning of the reactivity and selectivity of these processes. nist.gov
Overview of Research Trajectories for Highly Substituted Cyclopentadienones, with a Focus on 2,5-Diethyl-3,4-diphenylcyclopentadienone
Research into highly substituted cyclopentadienones has been driven by the desire to create more stable, yet highly reactive, building blocks for organic synthesis. The introduction of bulky substituents at the 2- and 5-positions, such as ethyl or phenyl groups, can prevent the facile dimerization that plagues the parent cyclopentadienone. This has led to the development of a diverse library of substituted cyclopentadienones, each with its own unique reactivity profile.
This compound is a prime example of such a highly substituted derivative. Its synthesis and reactivity have been the subject of various studies, showcasing its utility as a diene in cycloaddition reactions and as a ligand in the formation of organometallic complexes. Research has demonstrated its application as a trapping agent for reactive intermediates like benzyne (B1209423) and its participation in Diels-Alder reactions with various dienophiles. rsc.orgut.ac.ir Furthermore, its coordination chemistry with transition metals, such as rhodium, has been explored, revealing interesting structural motifs. rsc.org
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O | nist.gov |
| Molecular Weight | 288.38 g/mol | nist.gov |
| CAS Number | 51932-77-5 | nist.gov |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents such as acetonitrile (B52724) and 1,2-dichloroethane. | rsc.orgut.ac.ir |
Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available, but specific shifts not detailed in the provided search results. | researchgate.net |
| ¹³C NMR | Spectral data available, but specific shifts not detailed in the provided search results. | chemicalbook.com |
| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum for this compound. | nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21(17)22)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZCOHPDBKHNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C1=O)CC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199890 | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51932-77-5 | |
| Record name | 2,5-Diethyl-3,4-diphenyl-2,4-cyclopentadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51932-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051932775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diethyl-3,4-diphenylcyclopenta-2,4-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2,5 Diethyl 3,4 Diphenylcyclopentadienone
Established Synthetic Routes to 2,5-Diethyl-3,4-diphenylcyclopentadienone and Analogues
The construction of the cyclopentadienone core is typically achieved through cyclization reactions, with condensation reactions being the most prominent and historically significant method.
The most common and well-established method for synthesizing the cyclopentadienone ring is the base-catalyzed aldol (B89426) condensation. This reaction typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a 1,2-dicarbonyl compound.
For the synthesis of the famous analogue, Tetraphenylcyclopentadienone (B147504) (Tetracyclone), the reaction involves the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound) with dibenzyl ketone (a 1,3-dicarbonyl compound) in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695). youtube.comyoutube.comjcsp.org.pk The mechanism proceeds through a series of enolate formations, aldol additions, and subsequent dehydration steps to yield the highly conjugated, deeply colored final product. youtube.com The reaction is initiated by the deprotonation of the alpha-carbon of dibenzyl ketone by a base, forming an enolate which then acts as a nucleophile. youtube.com This is followed by an intramolecular aldol condensation to form the five-membered ring. youtube.com
To synthesize the target molecule, this compound, a similar strategy would be employed, substituting the starting materials accordingly. The required precursors would be benzil and 3,5-heptanedione (B1630319) (also known as dipropionylmethane).
Table 1: Aldol Condensation for Cyclopentadienone Synthesis
| Target Compound | 1,2-Dicarbonyl Precursor | 1,3-Dicarbonyl Precursor | Catalyst |
|---|---|---|---|
| Tetraphenylcyclopentadienone | Benzil | Dibenzyl Ketone | KOH/Ethanol |
| This compound | Benzil | 3,5-Heptanedione | Base (e.g., KOH) |
This condensation approach is powerful due to its convergence, forming the complex ring system in a single key step from relatively simple precursors. acs.org
Beyond the direct condensation, multi-step sequences offer alternative pathways to cyclopentadienones, often allowing for greater control over substitution patterns or the introduction of more complex functionalities. uq.edu.au
One such strategy involves a two-step synthesis reported for an analogue, 2,5-diphenyl-3,4-di(phenylethenyl)cyclopentadienone. jcsp.org.pk
Step 1: Synthesis of the Diketone Precursor: Cinnamil, a 1,6-diphenylhexa-1,5-diene-3,4-dione, was synthesized via the condensation of 2,3-butanedione (B143835) with benzaldehyde. jcsp.org.pk
Step 2: Cyclization: The synthesized Cinnamil was then condensed with dibenzyl ketone in the presence of sodium hydride to yield the target cyclopentadienone. jcsp.org.pk
Another versatile multi-step approach involves the use of organometallic intermediates. For instance, zirconacyclopentadienes, formed by the reductive coupling of two alkyne molecules with a low-valent zirconocene (B1252598) source, can serve as key intermediates. uq.edu.au These zirconacycles can then react with various electrophiles to form highly substituted cyclopentadiene (B3395910) derivatives. Reaction with carbon monoxide or other C1 sources can lead to the formation of the cyclopentadienone ring. uq.edu.auorganic-chemistry.org
A general patent describes a multi-step method for preparing substituted cyclopentadienes by reacting a substituted cyclopentenone with a Grignard reagent, followed by hydrolysis and dehydration. google.com This approach allows for the introduction of a substituent at the carbonyl carbon of the original cyclopentenone. google.com
Approaches for the Isolation and Handling of the Monomeric Form of this compound
A significant chemical property of many cyclopentadienones is their propensity to undergo Diels-Alder dimerization. The cyclopentadienone acts as both the diene and the dienophile. This dimerization results in a loss of the characteristic color and reactivity of the monomeric form.
The stability of the monomeric form is highly dependent on the steric bulk of the substituents on the cyclopentadienone ring. For example, the highly substituted Tetraphenylcyclopentadienone is a stable, crystalline solid at room temperature, showing little tendency to dimerize due to the steric hindrance provided by the four phenyl groups.
Conversely, less substituted analogues, such as 2,5-dimethyl-3,4-diphenylcyclopentadienone (B12062004), are known to exist in equilibrium with their colorless dimer. truman.edu The forward Diels-Alder reaction is typically exothermic, meaning the monomer is favored at higher temperatures. In practice, the dimer can be dissolved in a high-boiling solvent like xylene or mesitylene (B46885) and heated to regenerate the intensely colored monomeric form through a retro-Diels-Alder reaction. truman.edu Cooling the solution will shift the equilibrium back towards the dimer. truman.edu
Given that this compound is sterically less hindered than its tetraphenyl analogue but more hindered than the parent cyclopentadienone, it is expected to exist in a temperature-dependent equilibrium with its dimer. Therefore, for reactions requiring the monomer, it would likely need to be generated in situ by heating the dimer. Isolation of the pure monomer at room temperature may be challenging, and it would likely need to be used promptly or stored under conditions that disfavor dimerization (e.g., in dilute solution at elevated temperatures).
Green Chemistry Considerations in the Synthesis of Cyclopentadienones
The principles of green chemistry aim to reduce the environmental impact of chemical processes. youtube.com In the context of cyclopentadienone synthesis, several aspects can be considered to make the processes more environmentally benign.
Solvent Choice: Traditional syntheses often use organic solvents like ethanol or benzene (B151609). youtube.com A key goal in green chemistry is to replace volatile organic compounds (VOCs) with greener alternatives. Exploring the use of water, supercritical fluids, or solvent-free conditions for these condensation reactions is an active area of research. youtube.com
Catalysis: The use of stoichiometric strong bases like potassium hydroxide is common. youtube.com From a green chemistry perspective, developing catalytic versions of these reactions that use a smaller amount of a more benign catalyst would be advantageous. Rhodium-catalyzed [3+2] cycloadditions of cyclopropenones and alkynes represent a more modern, highly efficient, and regioselective route to cyclopentadienones that can be more atom-economical. organic-chemistry.org
Energy Efficiency: Many condensation reactions require heating for extended periods to go to completion. youtube.com The use of microwave irradiation as an alternative energy source can often dramatically reduce reaction times and improve energy efficiency.
One report details a one-pot reaction of carbon dioxide with 1,4-dilithio-1,3-diene derivatives to afford cyclopentadienone derivatives in high yields within minutes, showcasing a potentially greener route utilizing CO2 as a C1 feedstock. organic-chemistry.org
Scalability and Efficiency of Synthetic Protocols for this compound
The scalability and efficiency of a synthetic protocol are crucial for its practical application, whether in a research or industrial setting. For this compound, these factors would be highly dependent on the chosen synthetic route.
Condensation Route:
Efficiency: The aldol condensation route is generally efficient for analogues like tetraphenylcyclopentadienone, with yields often being very high, sometimes approaching 100% due to the product's high stability and tendency to crystallize from the reaction mixture, driving the equilibrium forward. youtube.com The efficiency for the diethyl variant would depend on the reactivity of 3,5-heptanedione and the stability of the intermediates.
Scalability: This route is generally scalable. The starting materials (benzil and dialkyl ketones) are often commercially available and relatively inexpensive. The reaction conditions (heating in a basic alcoholic solution) are straightforward to implement on a larger scale. Purification is often achieved by simple recrystallization due to the crystalline and intensely colored nature of the product.
Multi-step and Organometallic Routes:
Scalability: Routes involving organometallic reagents like zirconocenes or Grignard reagents can be more challenging to scale up. uq.edu.augoogle.com These reagents often require strictly anhydrous (water-free) and inert (oxygen-free) conditions, which adds complexity and cost to large-scale production. The handling of pyrophoric or highly reactive materials also requires specialized equipment and safety protocols.
Reactivity and Mechanistic Investigations of 2,5 Diethyl 3,4 Diphenylcyclopentadienone
Diels-Alder Cycloaddition Reactions of 2,5-Diethyl-3,4-diphenylcyclopentadienone
Role as a Diene in [4+2] Cycloadditions
This compound serves as a reactive diene component in [4+2] cycloaddition reactions, a class of pericyclic reactions that form six-membered rings. researchgate.net Its utility has been demonstrated in reactions with a range of dienophiles, including substituted styrenes, norbornadiene, norbornene, and N-phenylmaleimide. masterorganicchemistry.com The ethyl groups at the 2- and 5-positions act as electron-donating groups, influencing the energy of the diene's frontier molecular orbitals and, consequently, its reactivity profile in these cycloadditions. masterorganicchemistry.com
In reactions with alkyne dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), cyclopentadienones are known to form initial [4+2] cycloadducts that possess a norbornadienone-type framework. wikipedia.orgmasterorganicchemistry.com This primary adduct is a bridged bicyclic compound containing a ketone and two non-conjugated double bonds. For this compound, the reaction with an alkyne would yield a transient 7-oxobicyclo[2.2.1]hepta-2,5-diene derivative.
A characteristic feature of the Diels-Alder adducts derived from cyclopentadienones is their propensity to undergo subsequent retro-Diels-Alder reactions, most notably the extrusion (loss) of carbon monoxide (CO). chemconnections.org This decarbonylation is a thermally driven process that leads to the formation of a stable aromatic ring system. For instance, the norbornadienone adduct formed from the reaction of this compound with an alkyne like DMAD would be expected to readily lose CO to generate a substituted diethyl phthalate (B1215562) derivative (a benzene (B151609) ring with two adjacent ester groups). Similarly, its reaction with other alkynes can lead to various hexasubstituted benzene or naphthalene (B1677914) derivatives, making it a valuable synthon for highly functionalized aromatic compounds. rsc.org
Stereochemical Outcomes in Diels-Alder Reactions (e.g., Endo Selectivity)
The stereochemistry of the Diels-Alder reaction involving this compound is a critical aspect of its reactivity. Research has established that its cycloadditions with various dienophiles, such as para-substituted styrenes, norbornadiene, norbornene, maleic anhydride, and N-phenylmaleimide, predominantly yield the endo cycloadduct. masterorganicchemistry.com The preference for the endo product is a well-documented phenomenon in many Diels-Alder reactions, often referred to as the Alder Endo Rule. nih.gov This selectivity is generally attributed to favorable secondary orbital interactions between the π-system of the approaching dienophile and the orbitals of the diene's substituent groups in the transition state. chemconnections.orgyoutube.com While the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance, the endo product is the kinetically favored product, meaning it forms faster under standard reaction conditions. masterorganicchemistry.comyoutube.com
Kinetic Studies and Activation Parameters of Cycloadditions Involving this compound
Kinetic investigations into the Diels-Alder reactions of this compound provide quantitative data on its reactivity. masterorganicchemistry.com Such studies typically involve measuring reaction rates at various temperatures to determine activation parameters like activation energy, enthalpy, and entropy of the reaction. truman.edunih.govbeilstein-journals.org
The electronic nature of the substituents on both the diene and dienophile significantly impacts the rate of a Diels-Alder reaction. A kinetic study comparing the reactivity of this compound (EPC), which has electron-donating ethyl groups, with 2,5-dimethoxycarbonyl-3,4-diphenylcyclopentadienone (CPC), which has electron-withdrawing ester groups, highlights this effect. masterorganicchemistry.com
When reacting with a series of para-substituted styrenes, the two cyclopentadienone derivatives exhibit distinct behaviors. The reaction of the electron-poor diene (CPC) with styrenes shows a negative ρ (rho) value of -0.941 in a Hammett plot, which is characteristic of an "inverse-electron-demand" Diels-Alder reaction. In this case, the reaction is fastest with electron-rich dienophiles. masterorganicchemistry.com
In contrast, the kinetic analysis for the reaction of the electron-rich this compound (EPC) with the same series of styrenes does not yield a simple linear correlation. Instead, the plot shows two lines with different slopes, suggesting a transition in the reaction mechanism. This behavior is classified as a "neutral-electron-demand" Diels-Alder reaction, where the reaction rate is accelerated by both electron-donating and electron-withdrawing substituents on the dienophile. masterorganicchemistry.com
Interactive Data Tables
Table 1: Reaction Types of this compound (EPC)
Use the filter to see how EPC reacts with different types of dienophiles.
Filter by Dienophile Type:
| Dienophile | Dienophile Type | Initial Adduct Type | Final Product (after decarbonylation) | Stereoselectivity |
|---|---|---|---|---|
| Styrenes | Alkene | Bicyclo[2.2.1]heptenone derivative | - (Adduct is stable) | Endo masterorganicchemistry.com |
| Norbornene | Alkene | Polycyclic bridged ketone | - (Adduct is stable) | Endo masterorganicchemistry.com |
| Maleic Anhydride | Alkene | Bicyclo[2.2.1]heptenone anhydride | - (Adduct is stable) | Endo masterorganicchemistry.com |
| Dimethyl Acetylenedicarboxylate (DMAD) | Alkyne | Norbornadienone derivative | Substituted Diethyl Phthalate | N/A |
Analysis of Electron Demand in Cycloaddition Processes (e.g., Inverse vs. Neutral Electron Demand)
The participation of cyclopentadienones in Diels-Alder and other cycloaddition reactions is critically governed by the electronic nature of the interacting diene and dienophile. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile (normal electron demand). However, the inverse electron demand Diels-Alder (IEDDA) reaction, which involves an electron-poor diene and an electron-rich dienophile, is also a powerful synthetic tool. nih.gov
Cyclopentadienones, such as this compound, possess a conjugated system that can be modulated by substituents. While they can participate in normal demand Diels-Alder reactions, their reactivity can be shifted. For instance, the reaction of 1,2,4,5-tetrazines, which are electron-deficient dienes, proceeds efficiently with electron-rich and strained dienophiles. libretexts.org The reactivity can be tuned by the substituents on either reactant. libretexts.org In some cases, reactions that would typically proceed under normal electron demand can be switched to an inverse-electron-demand pathway through catalysis. An example is the 1,3-dipolar cycloaddition of cyclopentadienones with C,N-cyclic azomethine imines, which, under Pd(0) catalysis, proceeds via an inverse-electron-demand mechanism. mdpi.com This is achieved through the in situ generation of a HOMO-raised η²-Pd(0)-cyclopentadienone complex, which effectively makes the cyclopentadienone component the electron-rich partner in the cycloaddition. mdpi.com This catalytic strategy highlights the versatility of cyclopentadienones and their ability to participate in different cycloaddition manifolds depending on the reaction conditions.
Reversible Dimerization and Monomer-Dimer Equilibria of this compound
A defining characteristic of many cyclopentadienones is their propensity to undergo reversible self-dimerization via a Diels-Alder reaction, where one molecule acts as the diene and another as the dienophile. wikipedia.org This process establishes an equilibrium between the monomeric, often colored, form and the dimeric, typically colorless, adduct. wikipedia.org The closely related compound, 2,5-dimethyl-3,4-diphenylcyclopentadienone (B12062004), is well-documented to exhibit this behavior, forming a colorless dimer that can be dissociated back to the intensely colored monomer upon heating. wikipedia.org
Factors Influencing Dimer Dissociation and Monomer Reactivity
Several factors significantly influence the position of the monomer-dimer equilibrium and the reactivity of the monomeric species.
Temperature: Temperature is a primary factor. Heating a solution of the dimer provides the thermal energy required to overcome the activation barrier for the retro-Diels-Alder reaction, leading to dissociation and the formation of the monomer. wikipedia.org For example, dissolving the dimer of 2,5-dimethyl-3,4-diphenylcyclopentadienone in a solvent like toluene (B28343) and heating the solution in a hot water bath causes the solution to become highly colored as the monomer is regenerated. wikipedia.org Cooling the solution shifts the equilibrium back toward the dimer. wikipedia.org
Steric Effects: The size of the substituents on the cyclopentadienone ring plays a crucial role. A study on the dimerization of various 2,5-dialkyl-3,4-diphenylcyclopentadienones demonstrated that steric hindrance from the alkyl groups influences the stability of the resulting dimer. libretexts.org Increasing the steric bulk of the alkyl groups can disfavor the formation of the dimer, thereby increasing the relative concentration of the reactive monomer at equilibrium. libretexts.org
Solvent: The choice of solvent can also impact the kinetics of the dimerization and dissociation, potentially by stabilizing the transition state of the reaction differently. Studies on the dimerization of the dimethyl analogue investigate whether the activation energy is solvent-dependent, suggesting a role for the solvent in the reaction kinetics. wikipedia.org
Kinetic and Thermodynamic Aspects of Dimerization
The dimerization of cyclopentadienones can be characterized by both kinetic and thermodynamic parameters. The process is a reversible second-order reaction, and its kinetics can be monitored using techniques like UV-Vis spectroscopy by following the disappearance of the colored monomer. wikipedia.org
From a thermodynamic perspective, the enthalpy of dimerization (ΔH°dim) provides insight into the stability of the dimer. For 2,5-dialkyl-3,4-diphenylcyclopentadienones, the enthalpies of dimerization have been determined and compared with values calculated by molecular mechanics to clarify the steric demands of the reaction. libretexts.org The following table presents the enthalpy of dimerization for the endo adduct of the ethyl-substituted compound.
| Compound | Adduct | ΔH°dim (kJ mol-1) |
|---|---|---|
| This compound | endo | -71.1 |
Data sourced from a study on steric effects in dimerization. libretexts.org
Kinetic studies on the analogous 2,5-dimethyl-3,4-diphenylcyclopentadienone allow for the determination of the rate law, rate constant, and activation energy of the dimerization reaction by using integrated rate laws and the Arrhenius equation. wikipedia.org
Organometallic Complexation and Ligand Chemistry of this compound
Beyond its participation in cycloaddition reactions, this compound can function as a versatile ligand in organometallic chemistry. The cyclopentadienone moiety can coordinate to a metal center in several distinct ways, leading to a variety of stable complexes. acs.org
Formation of Metal-Cyclopentadienone Complexes
Metal complexes of cyclopentadienones are synthesized through various methods, often involving the reaction of a metal precursor with the cyclopentadienone ligand. For example, ruthenium(II) complexes containing an η⁴-cyclopentadienone ligand have been synthesized and characterized. acs.org Similarly, palladium complexes can be generated in situ. mdpi.com The formation of these complexes relies on the interaction between the π-system of the cyclopentadienone ring and the d-orbitals of the transition metal. youtube.com
Coordination Modes of the Cyclopentadienone Ligand
The cyclopentadienone ligand exhibits diverse coordination modes (hapticity) to metal centers. The specific mode adopted depends on the metal, its oxidation state, and the other ligands present in the coordination sphere.
η⁴-Coordination: In this mode, the four carbon atoms of the conjugated diene system of the cyclopentadienone ring bind to the metal center. The exocyclic ketone group does not participate directly in the coordination. This is observed in complexes such as (η⁵-cyclopentadienyl)(η⁴-2,4-cyclopentadien-1-one)ruthenium(II). acs.org
η²-Coordination: The ligand can also bind in a dihapto fashion through one of its C=C double bonds. This mode is seen in intermediates like the η²-Pd(0)-cyclopentadienone complexes formed catalytically to influence cycloaddition reactions. mdpi.com
Transformation to η⁵-Cyclopentadienyl: While the cyclopentadienone itself is a neutral ligand, it can undergo transformations upon coordination, most notably decarbonylation (loss of CO), to form an anionic η⁵-cyclopentadienyl (Cp) ligand. The η⁵-cyclopentadienyl ligand is one of the most common and stable ligands in organometallic chemistry, forming robust sandwich or half-sandwich complexes. wikipedia.orglibretexts.org This transformation fundamentally changes the nature of the ligand from a neutral, 4-electron donor (in η⁴ mode) to an anionic, 6-electron donor.
The primary coordination modes for cyclopentadienone ligands are summarized in the table below.
| Coordination Mode | Description | Example Class of Complex |
|---|---|---|
| η² (Dihapto) | Binds through one C=C double bond. | Palladium(0) Complexes mdpi.com |
| η⁴ (Tetrahapto) | Binds through the four-carbon diene system. | Ruthenium(II) Complexes acs.org |
| η⁵ (Pentahapto) | Forms after decarbonylation of the original ligand to create a cyclopentadienyl (B1206354) anion. | Various Metallocenes (e.g., Ferrocene analogues) wikipedia.orglibretexts.org |
Synthesis and Characterization of Rhodium(I)-Cyclopentadienone Complexes and their Oligomerization (Dimers, Trimers, Tetramers)
The synthesis of Rhodium(I) complexes incorporating cyclopentadienone (cpd) ligands has been a subject of study for decades, though structural elucidation has often been challenging due to the tendency of these complexes to form polymers. However, modern analytical techniques have confirmed the formation of discrete oligomeric structures, particularly dimers.
A common synthetic route involves the reaction of a Rh(I) precursor, such as [Rh(cod)Cl]2 (chlorido(1,5-cyclooctadiene)rhodium(I) dimer), with a suitable reactant that can form the cyclopentadienone ligand in situ. For instance, the reaction with a 1,6-diyne in the presence of carbon monoxide (CO) leads to a [2+2+1] carbonylative cycloaddition, yielding a dimeric Rh(I)-cyclopentadienone complex, [Rh(I)Cl(CO)(cpd)]2. rsc.org While this method builds the ligand on the metal center, direct reaction with pre-formed this compound is also a viable pathway to similar complexes.
The resulting complexes are typically characterized using a combination of spectroscopic methods.
Infrared (IR) Spectroscopy: The stretching frequencies of the carbonyl (CO) ligands are particularly informative. In dicarbonyl rhodium(I) complexes, symmetric (νS) and antisymmetric (νA) stretching bands provide insight into the electronic environment of the metal center. nih.gov For example, in related [Rh(CO)2ClL] complexes, the v(CO) band frequencies are sensitive to the nature of the ligand L. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR (if phosphine (B1218219) ligands are present) are used to determine the structure and dynamics of the complexes in solution. For instance, ¹³C NMR can confirm the presence of terminal and bridging carbonyl groups, and observing coupling to the ¹⁰³Rh nucleus (a spin-1/2 nucleus) provides definitive evidence of bonding. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, confirming connectivity and stereochemistry. It was through this method that the dimeric nature of [Rh(I)Cl(CO)(cpd)]2 was conclusively established, showing a structure with bridging chloride ligands linking the two rhodium centers. rsc.org
The oligomerization into dimers, rather than remaining as monomers or forming long-chain polymers, is a key characteristic. This dimerization is often mediated by bridging ligands like halides, which link two [Rh(cpd)(CO)] units. This structural motif is crucial for understanding the stability and subsequent reactivity of these complexes in catalytic applications.
Stabilization of Antiaromatic Cations via Metal Cluster Complexation
Antiaromatic compounds, which possess 4n π-electrons in a cyclic system, are inherently unstable and highly reactive. However, the complexation of such species to transition metal clusters is a powerful strategy for their stabilization and isolation. The cyclopentadienyl cation is a classic example of a 4π-electron antiaromatic system.
The preparation of a stabilized cyclopentadienyl cation derived from this compound has been successfully demonstrated. The synthetic approach begins with the corresponding cyclopentadienol, which is complexed to a dicobalt hexacarbonyl (Co2(CO)6) fragment via an alkynyl group. Subsequent protonation of the alcohol functionality leads to the elimination of water and the formation of the cluster-stabilized antiaromatic cation. rsc.org This process effectively traps the highly reactive cation, allowing for its characterization.
The diethyl-substituted cation, [19b], proved to be a more tractable system for NMR analysis than its tetraphenyl analogue due to fewer overlapping phenyl resonances. rsc.org The ¹³C NMR data provides direct evidence for the delocalization of the positive charge onto the cobalt cluster, which is fundamental to its stabilization.
| Nucleus | Observed Chemical Shift (ppm) | Inference |
|---|---|---|
| ¹³C | Varies (specific shifts not detailed in source) | Charge delocalization onto the metal cluster is observed. |
| ¹H | Varies | Confirms the structure of the organic ligand framework. |
This stabilization is not merely a physical sequestration but an electronic interaction that alters the fundamental properties of the antiaromatic ring. The metal d-orbitals can participate in the π-system, disrupting the antiaromatic character and distributing the charge, thereby mitigating the inherent instability. researchgate.netrsc.org
Catalytic Applications of Metal-Cyclopentadienone Complexes (e.g., Reductive Amination)
Metal-cyclopentadienone complexes, particularly those of iron, are robust and effective pre-catalysts for a variety of organic transformations. (Cyclopentadienone)iron complexes (CICs) have gained prominence in reactions involving hydrogen transfer, such as the reductive amination of carbonyl compounds.
Reductive amination is a vital industrial process for synthesizing amines from readily available aldehydes or ketones. The reaction typically proceeds in two steps: the condensation of the carbonyl compound with an amine to form an imine or enamine intermediate, followed by the hydrogenation of this intermediate. Homogeneous iron catalysts, including those based on cyclopentadienones, have emerged as sustainable alternatives to noble metal catalysts for this transformation.
The general mechanism involves the (cyclopentadienone)iron tricarbonyl pre-catalyst, which becomes catalytically active upon the dissociation of a CO ligand. This can be induced chemically or photochemically. The resulting unsaturated iron species reacts with a hydrogen donor (like H₂ or isopropanol) to form a hydride complex. This complex is the active species that reduces the imine intermediate to the final amine product, regenerating the catalyst. The cyclopentadienone ligand is considered "non-innocent" in this process, actively participating in the catalytic cycle by swinging between its ketone and hydroxycyclopentadienyl forms to facilitate hydrogen transfer.
Research has shown that the electronic properties of the cyclopentadienone ligand significantly influence the catalyst's activity. The introduction of electron-donating groups on the cyclopentadienone ring enhances the catalytic efficiency in reductive aminations. This has been demonstrated in the reductive amination of citronellal (B1669106) with various amines using catalytic amounts of a (cyclopentadienone)iron complex under hydrogen pressure.
Other Reaction Pathways of this compound
Nucleophilic Addition Reactions (e.g., Stereospecific 1,6-Addition)
Nucleophilic addition is a fundamental reaction for α,β-unsaturated carbonyl compounds, a class to which this compound belongs. The conjugated system of double bonds provides multiple electrophilic sites for nucleophilic attack. Generally, two primary modes of addition are possible:
1,2-Addition: The nucleophile attacks the carbonyl carbon directly.
1,4-Addition (Michael Addition): The nucleophile attacks the β-carbon of the conjugated system.
The reaction pathway is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., cuprates, enolates) typically favor 1,4-addition.
The stereochemistry of the addition is also a critical aspect. The approach of the nucleophile to the planar system can occur from two different faces, leading to the potential for diastereomers if new stereocenters are formed. The terms syn-addition and anti-addition describe whether the two new bonds formed across the double bond are on the same or opposite faces of the molecule, respectively. masterorganicchemistry.com The specific stereochemical outcome is dictated by the reaction mechanism. dalalinstitute.com While the prompt mentions stereospecific 1,6-addition, this is an uncommon pathway for a cyclopentadienone system. A 1,6-addition would imply attack at the end of a conjugated system spanning six atoms. In this molecule, this would likely require the participation of the phenyl substituents in the π-system. Specific, well-documented examples of 1,6-addition to this compound are not prevalent in the surveyed literature, with 1,2- and 1,4-additions being the expected major pathways.
Photochemical Transformations (e.g., Intramolecular Cycloadditions, Cage Compound Formation)
The study of the photochemical behavior of cyclic enones reveals a rich landscape of possible transformations. When subjected to UV irradiation, this compound can engage in several reaction types.
One of the most common photochemical reactions for cyclopentadienones is [4+2] cycloaddition, or the Diels-Alder reaction, where one molecule acts as the diene and another as the dienophile to form a dimer. For the related 2,5-dimethyl-3,4-diphenylcyclopentadienone, this dimerization is a known reversible process. truman.edu While often initiated thermally, the reverse reaction (cycloreversion) can be driven photochemically.
Furthermore, if the cyclopentadienone backbone is substituted with a tethered unsaturated pendant, intramolecular cycloadditions can occur. These reactions, such as intramolecular [4+2] or [4+4] cycloadditions, are powerful methods for rapidly building molecular complexity and forming polycyclic cage compounds from relatively simple precursors. nih.gov While not specifically documented for the title compound, analogous systems like 1-alkenyl-1,2-diphosphacyclopentadienes readily undergo intramolecular [4+2] cycloadditions to yield tricyclic cage structures. researchgate.net Other photochemical pathways for substituted cyclopentenones include rearrangements to form bicyclic lactones. rsc.org The specific pathway taken depends on the substitution pattern and the reaction conditions.
Electrochemical Behavior and Transformations
The electrochemical behavior of this compound is primarily dictated by the reducible α,β-unsaturated ketone functionality. Techniques like cyclic voltammetry (CV) are employed to study these processes. In a typical CV experiment, the potential is swept, and the resulting current is measured to identify oxidation and reduction events.
The electrochemical reduction can be harnessed for synthetic purposes. By controlling the electrode potential and reaction conditions, it is possible to drive specific transformations. For example, electrocatalytic reduction using molecular catalysts can convert substrates under mild conditions. chemistryviews.orgrsc.org While specific studies on the electrochemical transformations of this compound are not widely reported, the principles of electrochemistry suggest that it would be susceptible to reduction, potentially leading to hydrodimerization products or, in the presence of a proton source, the corresponding saturated ketone or alcohol. The precise products would depend heavily on factors like electrode material, solvent, supporting electrolyte, and the presence of any catalytic species. rsc.org
Theoretical and Computational Chemistry Studies of 2,5 Diethyl 3,4 Diphenylcyclopentadienone
Electronic Structure Calculations of 2,5-Diethyl-3,4-diphenylcyclopentadienone
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) are employed to determine its electronic distribution, molecular orbital energies, and other key parameters. These calculations help in elucidating the molecule's stability, reactivity, and spectroscopic properties.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide an optimized molecular structure and a detailed picture of the electron density. nih.gov Such studies reveal the distribution of charge within the molecule, highlighting the electrophilic and nucleophilic sites. The carbonyl group in the cyclopentadienone ring is a significant feature, with the oxygen atom being a site of high electron density, making the carbonyl carbon electrophilic. The phenyl and ethyl substituents also influence the electronic landscape of the central ring through inductive and resonance effects.
Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Table 1: Calculated Electronic Properties of Substituted Cyclopentadienones (Illustrative) This table is illustrative and based on typical results for similar compounds, as specific data for this compound is not readily available in the literature.
| Parameter | Calculated Value (Illustrative) | Method/Basis Set (Typical) |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -2.5 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 3.7 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G(d) |
Modeling of Reaction Mechanisms and Transition States (e.g., Diels-Alder, Dimerization)
Computational modeling is instrumental in elucidating the mechanisms of complex organic reactions. Cyclopentadienones are well-known for their participation in cycloaddition reactions, particularly the Diels-Alder reaction, where they can act as dienes. They also undergo dimerization. truman.edu
Diels-Alder Reaction: The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. Computational studies on the analogous 2,5-dimethyl-3,4-diphenylcyclopentadienone (B12062004) have shown that it readily undergoes a reversible Diels-Alder reaction to form a dimer. truman.edu Theoretical calculations can map the potential energy surface of this reaction, identifying the transition state structure and calculating the activation energy. These studies often show that the reaction proceeds through a concerted but asynchronous transition state. researchgate.net The stereoselectivity of the reaction (i.e., the preference for endo or exo products) can also be predicted by comparing the activation barriers for the different pathways.
Dimerization: The dimerization of cyclopentadienones is a specific case of the Diels-Alder reaction where one molecule acts as the diene and another as the dienophile. The reaction is often reversible, with the colorful monomer being favored at higher temperatures and the colorless dimer at lower temperatures. truman.edu Computational models can determine the thermodynamic parameters (enthalpy and entropy of reaction) which govern this equilibrium.
Table 2: Illustrative Calculated Activation Energies for Diels-Alder Reactions of Cyclopentadienones Based on studies of analogous compounds.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| Dimerization (Endo) | 15 - 20 | DFT (B3LYP/6-31G(d)) |
| Dimerization (Exo) | 18 - 23 | DFT (B3LYP/6-31G(d)) |
Frontier Molecular Orbital (FMO) Theory Applications in Cyclopentadienone Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the feasibility and stereochemical outcomes of pericyclic reactions, including the Diels-Alder reaction. rsc.org The theory focuses on the interaction between the HOMO of one reactant and the LUMO of the other. The reactivity is governed by the energy gap between these interacting orbitals; a smaller gap leads to a stronger interaction and a more facile reaction.
In the context of the dimerization of this compound, one molecule acts as the diene and the other as the dienophile. The reaction can be analyzed by considering two possible interactions:
HOMO(diene) - LUMO(dienophile): This is the typical interaction for a normal electron demand Diels-Alder reaction.
HOMO(dienophile) - LUMO(diene): This represents an inverse electron demand Diels-Alder reaction.
Calculations of the HOMO and LUMO energy levels for this compound would indicate which of these interactions is more favorable. The symmetry of the frontier orbitals is also crucial in determining whether the reaction is thermally or photochemically allowed according to the Woodward-Hoffmann rules. For a thermal Diels-Alder reaction, the HOMO of the diene and the LUMO of the dienophile must have matching symmetry to allow for constructive overlap during the formation of the new sigma bonds.
Computational Predictions of Molecular Geometry and Conformational Analysis
Computational methods can accurately predict the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, conformational analysis is important for understanding how the orientation of the phenyl and ethyl groups affects its properties and reactivity.
The cyclopentadienone ring itself is largely planar. However, the phenyl and ethyl substituents can rotate around their single bonds to the ring. Computational conformational searches, often performed using molecular mechanics or semi-empirical methods followed by higher-level DFT optimization, can identify the most stable conformers (energy minima) and the energy barriers to rotation. nih.gov
The orientation of the phenyl groups relative to the cyclopentadienone core is of particular interest. Steric hindrance between the phenyl groups and the ethyl groups can lead to a twisted conformation where the phenyl rings are not coplanar with the central ring. This twisting affects the extent of π-conjugation between the phenyl rings and the cyclopentadienone system, which in turn influences the electronic properties and reactivity of the molecule.
Table 3: Predicted Geometrical Parameters for this compound (Illustrative) Based on DFT calculations for optimized geometry.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.22 Å |
| C-C (ring) Bond Lengths | 1.35 - 1.50 Å |
| C-C (ring-phenyl) Bond Length | ~1.48 Å |
| Phenyl Ring Torsion Angle (relative to cyclopentadienone plane) | 30° - 50° |
Applications in Advanced Organic Synthesis and Materials Chemistry
2,5-Diethyl-3,4-diphenylcyclopentadienone as a Key Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that have garnered significant interest due to their potential applications in organic electronics, including as semiconductors for organic field-effect transistors and light-emitting diodes. acs.org The synthesis of functionalized PAHs often involves the assembly of complex backbones from smaller, substituted building blocks, with the Diels-Alder reaction being a prominent method for this purpose. acs.orgdss.go.th
Cyclopentadienones, such as this compound, are excellent dienes for [4+2] cycloaddition reactions, particularly with alkynes. The reaction of a cyclopentadienone with a dienophile, such as an alkyne, initially forms a bicyclic adduct which then readily extrudes a molecule of carbon monoxide to yield a highly substituted benzene (B151609) ring. This reaction pathway is a powerful tool for the synthesis of sterically hindered or complex aromatic systems.
In the context of creating larger PAHs, this compound has been specifically employed to enhance the solubility and diversify the structures of the resulting polycyclic aromatics. thieme-connect.com For instance, in iron(III) chloride (FeCl₃)-promoted oxidative coupling reactions, which are used to form complex fused aromatic systems, the incorporation of the diethyl- and diphenyl-substituted cyclopentadienone unit can lead to novel, soluble polycyclic aromatic materials. thieme-connect.com The ethyl groups, in particular, can improve the processability of the final materials, a crucial aspect for their application in electronic devices.
Utilization in the Generation of Highly Substituted Naphthalene (B1677914) Derivatives
The synthesis of highly substituted naphthalene derivatives is of significant interest for applications in materials science and as intermediates in the synthesis of complex organic molecules. chemicalbook.com The Diels-Alder reaction again serves as a key strategy, where this compound can act as the diene component.
When reacted with an aryne, such as benzyne (B1209423), this compound undergoes a [4+2] cycloaddition. The resulting bridged intermediate then expels carbon monoxide to generate a substituted dihydronaphthalene, which subsequently aromatizes to the corresponding highly substituted naphthalene derivative. This method provides a direct route to naphthalenes with a specific substitution pattern dictated by the structure of the starting cyclopentadienone and the aryne.
While specific examples detailing the reaction of this compound with various arynes are not extensively documented in the literature, the known reactivity of cyclopentadienones in this type of transformation provides a clear and established synthetic pathway. The resulting 1,4-diethyl-2,3-diphenylnaphthalene core can be further functionalized to access a wide range of complex naphthalene-based structures.
Role as a Precursor in the Synthesis of Conjugated Polymers and Optoelectronic Materials
Conjugated polymers are a class of organic materials with alternating single and double bonds, which exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. synthon-chemicals.com The properties of these polymers can be fine-tuned by modifying the structure of the monomeric building blocks.
This compound is listed as an intermediate for functional dyes and fluorescent materials, indicating its role as a precursor in the synthesis of optoelectronic materials. synthon-chemicals.comsynthon-chemicals.com The cyclopentadienone moiety can be incorporated into a polymer backbone through various polymerization techniques. For example, it can undergo Diels-Alder polymerization with a bis-alkyne to create a polyphenylene-type polymer. The resulting polymer would possess a high degree of aromaticity and rigidity, which are desirable characteristics for many optoelectronic applications. The ethyl and phenyl substituents on the cyclopentadienone unit would enhance the solubility and processability of the resulting polymer, facilitating its incorporation into devices.
Furthermore, the mention of this compound in the context of intermediates for functional dyes suggests its utility in creating molecules with specific light-absorbing and emitting properties, which are fundamental to the performance of optoelectronic devices. dksh.com
Strategic Use in Cascade Reactions and Complex Molecule Synthesis
Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve two or more consecutive reactions where the subsequent reaction occurs as a result of the functionality generated in the previous step. thieme-connect.combldpharm.com These reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single operation, reducing the need for purification of intermediates and minimizing waste.
The reactivity of this compound makes it an ideal candidate for use in cascade reactions. For instance, a Diels-Alder reaction with an appropriately functionalized alkyne can be the first step in a cascade sequence. The resulting substituted benzene ring can possess functional groups that can then participate in subsequent intramolecular or intermolecular reactions.
A notable example of the strategic use of a substituted cyclopentadienone is in the synthesis of stabilized antiaromatic cations. acs.org In a multi-step synthesis, this compound is reacted with an ethynyl (B1212043) lithium reagent, followed by treatment with dicobalt carbonyl and fluoroboric acid. This sequence results in the formation of a cyclopentadienyl (B1206354) cation stabilized by a cobalt tricarbonyl complex. acs.org While this is a stepwise synthesis rather than a true cascade reaction, it demonstrates how the initial reactivity of the cyclopentadienone can be leveraged to build complex and unusual organometallic structures.
Table of Reaction Applicability
| Application | Reaction Type | Role of this compound | Resulting Structure |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Diels-Alder / Oxidative Coupling | Diene / Solubility Enhancer | Fused Aromatic Systems |
| Substituted Naphthalenes | Diels-Alder with Arynes | Diene | Highly Substituted Naphthalenes |
| Conjugated Polymers | Diels-Alder Polymerization | Monomer | Polyphenylenes |
| Complex Molecule Synthesis | Multi-step Synthesis | Starting Material | Stabilized Cationic Complexes |
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes for 2,5-Diethyl-3,4-diphenylcyclopentadienone
The traditional synthesis of tetrasubstituted cyclopentadienones often involves base-catalyzed aldol (B89426) condensation reactions, such as the reaction between an appropriate 1,2-dione and a 1,3-diarylacetone. For this compound, this would typically involve the condensation of 3,4-hexanedione (B1216349) with dibenzyl ketone. While effective, these methods can present sustainability challenges related to solvent use, energy consumption, and catalyst recyclability.
Future research should pivot towards greener synthetic strategies. One promising avenue is the use of transition-metal-catalyzed cycloadditions. For instance, rhodium-catalyzed [2+2+1] carbonylative cycloadditions of alkynes and carbon monoxide present a direct and atom-economical route to cyclopentadienones. nii.ac.jp Adapting this methodology for the synthesis of this compound would involve the cyclization of 3-octyne (B96577) and diphenylacetylene (B1204595) with CO, a pathway deserving of exploration. Another approach involves zirconacyclopentadiene intermediates, which can be formed by the reductive coupling of two alkyne molecules and subsequently reacted to form substituted cyclopentadienes. uq.edu.au
The table below compares a traditional route with potential sustainable alternatives for investigation.
| Feature | Traditional Aldol Condensation | Rhodium-Catalyzed [2+2+1] Cycloaddition | Zirconocene-Mediated Synthesis |
| Precursors | 3,4-Hexanedione, Dibenzyl Ketone | 3-Octyne, Diphenylacetylene, CO | 3-Octyne, Diphenylacetylene, Cp₂ZrEt₂ |
| Key Advantage | Well-established procedure | High atom economy, potential for catalysis | Versatility in substituent introduction |
| Sustainability Focus | Reduce harsh bases, explore recyclable solvents | Use of earth-abundant metal catalysts, lower temperatures | Stoichiometric use of zirconium, focus on catalytic cycles |
Further research into solid-phase synthesis or flow chemistry could also enhance the sustainability profile by minimizing solvent waste and allowing for continuous production and easier purification.
Exploration of Asymmetric Inductions in Cycloadditions Involving this compound
The Diels-Alder reaction, a powerful tool for forming six-membered rings, is a hallmark of cyclopentadienone reactivity. wiley-vch.de When this compound acts as the diene, its reaction with an unsymmetrical dienophile can generate multiple stereoisomers. Controlling this stereoselectivity is a significant challenge and a key area for future research.
The development of asymmetric Diels-Alder reactions using chiral Lewis acid catalysts has been a major focus in organic synthesis. wiley-vch.delibretexts.org These catalysts can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene, leading to high enantioselectivity. libretexts.org Research should focus on screening a variety of chiral catalysts for cycloadditions with this compound.
The following table outlines potential chiral Lewis acid systems that could be investigated.
| Catalyst Type | Chiral Ligand Example | Potential Dienophile | Expected Outcome |
| Chiral Boron Complex | Mono(2,6-dimethoxybenzoyl)tartaric acid derivative | Acrylates, Methacrolein | High enantiomeric excess (ee) of the exo or endo cycloadduct. libretexts.org |
| Chiral Copper(II) Box | Bis(oxazoline) ligands | N-Acryloyloxazolidinones | Control of facial selectivity in the cycloaddition. |
| Chiral Aluminum Complex | BINOL-derived phosphates | Maleimides | Catalytic asymmetric cycloaddition with potential for high turnover. |
Investigating the role of the diethyl substituents, compared to the more commonly studied methyl or phenyl groups, on the stereochemical outcome will be crucial. nist.govtruman.edu These groups may exert unique steric or electronic influences on the transition state, potentially leading to different selectivity profiles.
Advanced Applications in Catalysis and Supramolecular Chemistry
The cyclopentadienyl (B1206354) (Cp) ligand, formed by deprotonation of a cyclopentadiene (B3395910), is ubiquitous in organometallic chemistry and catalysis. uq.edu.au Substituted Cp ligands are highly sought after for their ability to fine-tune the steric and electronic properties of metal centers. Future research could explore the reduction of this compound to its corresponding cyclopentadiene, followed by deprotonation to form a bulky, electron-rich ligand. This ligand could be used to synthesize novel metallocenes for applications in polymerization catalysis or other chemical transformations. researchgate.net
In supramolecular chemistry, molecules with well-defined shapes and functionalities are used as building blocks (tectons) for larger, ordered structures. researchgate.net The rigid, disc-like structure of this compound makes it an attractive candidate for constructing supramolecular assemblies. nih.govnih.gov Research could focus on:
Crystal Engineering: Studying the non-covalent interactions (e.g., π-π stacking of the phenyl groups) that govern its packing in the solid state.
Host-Guest Chemistry: Functionalizing the phenyl rings to create calixarene-like structures capable of encapsulating smaller molecules. researchgate.net
Materials Science: Incorporating the cyclopentadienone core into polymers or liquid crystals to impart specific photophysical or electronic properties. jcsp.org.pk
| Research Area | Concept | Potential Application |
| Organometallic Catalysis | Use as a precursor to a bulky cyclopentadienyl ligand. | Catalysts for olefin polymerization, cross-coupling reactions. uq.edu.au |
| Supramolecular Assembly | Employ as a rigid building block for ordered structures. | Porous materials for gas storage, molecular sensors. nih.gov |
| Functional Materials | Integrate into polymeric backbones or as a dopant. | Emissive materials for OLEDs, components for photopatterning. jcsp.org.pkucsb.edu |
Integration of this compound in Bio-inspired Chemical Transformations
Biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. harvard.edursc.org While this compound is not a natural product, its core scaffold can be used in diversity-oriented synthesis to generate libraries of complex molecules for biological screening.
A key future direction would be to use the cyclopentadienone as a starting point for a series of bio-inspired transformations. For example, its Diels-Alder adducts could undergo further rearrangements, fragmentations, or functional group manipulations inspired by biosynthetic pathways. This approach was successfully used to create a library based on the natural product galanthamine, leading to the discovery of molecules with entirely new biological activities. harvard.edu
Potential research could involve:
Scaffold Elaboration: Using the cyclopentadienone core to build polycyclic structures resembling steroids or other terpenoids.
Combinatorial Chemistry: Creating a library of derivatives by reacting the core with a diverse set of dienophiles and then subjecting the resulting adducts to various transformations.
Bioorthogonal Chemistry: Exploring the reactivity of the cyclopentadienone in bioorthogonal cycloadditions, which are reactions that can occur in a biological environment without interfering with native processes. escholarship.org
Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding
Modern chemical research heavily relies on the synergy between experimental results and theoretical calculations to gain deep mechanistic insight. colab.wsresearchgate.net For this compound, this combined approach is essential for understanding and predicting its reactivity, particularly in cycloaddition reactions. nih.gov
Density Functional Theory (DFT) calculations can be employed to model reaction pathways, determine transition state geometries and energies, and explain observed regio- and stereoselectivities. vu.nlrsc.org For instance, computational studies can elucidate why a particular face of the diene is preferred in a Diels-Alder reaction or predict how changes in the dienophile will affect the activation barrier. escholarship.org The Distortion/Interaction model is another powerful computational tool that separates the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. escholarship.org
A synergistic workflow for future studies is proposed below.
| Step | Experimental Approach | Computational Approach | Objective |
| 1. Reaction Design | Select diene/dienophile pairs based on known reactivity. | Use DFT to calculate Frontier Molecular Orbital (FMO) energies (HOMO/LUMO) to predict reactivity. rsc.org | To select promising reaction candidates. |
| 2. Reactivity & Selectivity | Perform cycloaddition reactions under various conditions (temperature, solvent, catalyst). Analyze product ratios (e.g., endo/exo). truman.edu | Model the transition states for all possible pathways. Calculate activation energies to predict product distributions. nih.gov | To understand the factors controlling reaction outcomes. |
| 3. Catalyst Optimization | Screen a library of chiral Lewis acids for an asymmetric variant of the reaction. wiley-vch.de | Model the catalyst-substrate complex. Analyze non-covalent interactions in the transition state to explain enantioselectivity. | To design a highly selective catalytic system. |
| 4. Mechanism Validation | Conduct kinetic studies and isotopic labeling experiments. | Perform intrinsic reaction coordinate (IRC) calculations to confirm the transition state connects reactants and products. Analyze bond forming/breaking processes. | To confirm the proposed reaction mechanism. |
This integrated approach will accelerate the discovery of new reactions and applications for this compound, moving beyond simple trial-and-error experimentation towards rational chemical design.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2,5-Diethyl-3,4-diphenylcyclopentadienone, and how can reaction conditions be optimized for yield and purity?
- Answer : The synthesis typically involves cyclization of substituted diketones or via Diels-Alder precursors. Key parameters include solvent polarity (e.g., toluene or THF for controlled reactivity), temperature (80–120°C to balance kinetics and decomposition risks), and catalyst selection (e.g., acid or base catalysts for cyclization). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical. Environmental impact assessments for analogous compounds highlight the importance of solvent recovery and waste minimization .
Q. How can spectroscopic characterization (NMR, IR, MS) confirm the structure and purity of this compound?
- Answer :
- ¹H NMR : Aromatic protons (6.5–7.5 ppm, multiplet for phenyl groups), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂ adjacent to the carbonyl).
- ¹³C NMR : Carbonyl resonance (190–210 ppm), sp² carbons (120–140 ppm), and ethyl carbons (10–25 ppm for CH₃, 30–40 ppm for CH₂).
- IR : Strong C=O stretch (~1650–1750 cm⁻¹), aromatic C-H stretches (~3000–3100 cm⁻¹).
- MS : Molecular ion peak at m/z ~330 (exact mass depends on substituents). Cross-validate with elemental analysis for purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles, lab coat), ensure ventilation (fume hoods), and avoid ignition sources (flammable solvents). Store in airtight containers away from oxidizers. In case of exposure, rinse skin/eyes with water and seek medical attention. Stability data for related cyclopentadienones indicate sensitivity to prolonged light/heat exposure .
Advanced Research Questions
Q. How do substituent effects (e.g., ethyl vs. phenyl groups) influence the electronic properties and reactivity of cyclopentadienones in Diels-Alder reactions?
- Answer : Ethyl groups act as electron donors via inductive effects, lowering the electrophilicity of the dienophile carbonyl. Phenyl groups introduce steric hindrance and π-π interactions. Experimental design:
- Compare reaction rates with dienes (e.g., anthracene) via kinetic studies.
- Use computational methods (DFT) to map frontier molecular orbitals (HOMO-LUMO gaps).
- Analyze regioselectivity trends in adduct formation via NMR/X-ray crystallography .
Q. What experimental factors lead to contradictory thermal stability data for this compound, and how can they be resolved?
- Answer : Discrepancies arise from:
- Analytical method limitations : TGA may overlook glass transitions, while DSC better detects melting/decomposition.
- Atmosphere effects : Oxidative vs. inert conditions (N₂/Ar) alter degradation pathways.
- Sample purity : Impurities (e.g., residual solvents) lower observed stability.
Resolution: Standardize testing protocols (heating rate, sample mass) and cross-validate with GC-MS to identify decomposition byproducts .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate reaction mechanisms involving this compound in photochemical studies?
- Answer :
- Synthesize ¹³C-labeled carbonyl groups to track bond cleavage/rearrangement via NMR.
- Use deuterated ethyl groups to study kinetic isotope effects in hydrogen abstraction reactions.
- Monitor intermediates via time-resolved FTIR or ESR spectroscopy. Reference kinetic models for cyclopentadienone photolysis in analogous systems .
Methodological Notes
- Data Contradiction Analysis : Always replicate experiments under controlled variables (humidity, light, solvent batches) to isolate confounding factors.
- Advanced Instrumentation : Leverage X-ray crystallography for unambiguous structural confirmation and AFM/STM for surface interaction studies .
- Environmental Considerations : Adapt green chemistry principles (e.g., microwave-assisted synthesis) to reduce energy use and waste, as outlined in environmental impact reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
